molecular formula C12H13N3O3S2 B4413234 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B4413234
M. Wt: 311.4 g/mol
InChI Key: YQAUJYSEEZZKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NS-398, and it is a selective cyclooxygenase-2 (COX-2) inhibitor.

Mechanism of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide selectively inhibits COX-2, which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can reduce inflammation and pain. This compound does not inhibit COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide in lab experiments is its selectivity for COX-2. This compound does not inhibit COX-1, which can cause stomach ulcers and bleeding. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide in scientific research. One of the significant areas of research is the development of new COX-2 inhibitors that have improved selectivity and solubility. Another area of research is the use of this compound in the treatment of various types of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore the full potential of this compound in these areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a selective COX-2 inhibitor that has been shown to have various biochemical and physiological effects. Despite its limitations, this compound has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfonyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a selective COX-2 inhibitor. COX-2 is an enzyme that is involved in the inflammatory response, and its inhibition can reduce inflammation and pain.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-9-14-15-12(19-9)13-11(16)7-8-20(17,18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAUJYSEEZZKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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